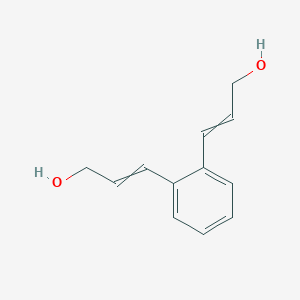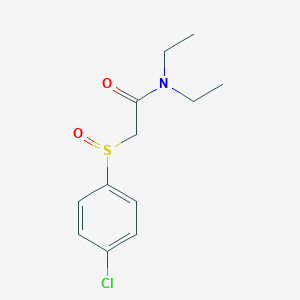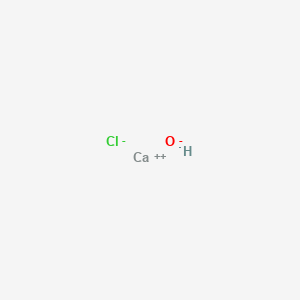
Ochotensidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ochotensidine is a naturally occurring alkaloid found in certain plant species. It belongs to the class of spirobenzylisoquinoline alkaloids, which are known for their complex structures and diverse biological activities. This compound has garnered interest due to its potential pharmacological properties, including antimicrobial and anticancer activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ochotensidine typically involves multiple steps, starting from simpler organic compounds. One common synthetic route includes the formation of the spirobenzylisoquinoline core through a series of cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the challenges associated with its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound in larger quantities through optimized reaction conditions and the use of advanced catalytic systems.
化学反応の分析
Types of Reactions
Ochotensidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: Ochotensidine serves as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Its biological activities make it a subject of interest in the study of plant alkaloids and their ecological roles.
Medicine: this compound has shown promise in preclinical studies as an antimicrobial and anticancer agent, making it a potential candidate for drug development.
Industry: Although not widely used industrially, this compound’s unique structure and properties make it a valuable compound for research and development in the pharmaceutical industry.
作用機序
The mechanism by which Ochotensidine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biological pathways. For instance, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis, while its anticancer effects could be related to the induction of apoptosis in cancer cells.
類似化合物との比較
Ochotensidine can be compared with other spirobenzylisoquinoline alkaloids, such as:
Tetrandrine: Known for its anti-inflammatory and anticancer properties.
Cepharanthine: Used for its immunomodulatory and antiviral activities.
Fangchinoline: Exhibits anti-inflammatory and anticancer effects.
This compound is unique due to its specific structural features and the distinct biological activities it exhibits
特性
| 119777-71-8 | |
分子式 |
C21H19NO4 |
分子量 |
349.4 g/mol |
IUPAC名 |
6-methyl-6'-methylidenespiro[7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][1,3]benzodioxole] |
InChI |
InChI=1S/C21H19NO4/c1-12-14-3-4-17-20(26-11-23-17)15(14)9-21(12)16-8-19-18(24-10-25-19)7-13(16)5-6-22(21)2/h3-4,7-8H,1,5-6,9-11H2,2H3 |
InChIキー |
OQSIZYHRQJSBSK-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=CC3=C(C=C2C14CC5=C(C4=C)C=CC6=C5OCO6)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


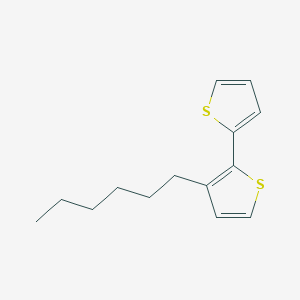
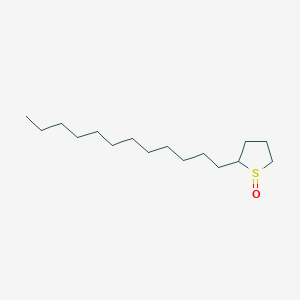
![3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione](/img/no-structure.png)
![Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro-](/img/structure/B14285235.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14285241.png)


